molecular formula C6H13NO B12951478 (2R,4R)-4-Methoxy-2-methylpyrrolidine

(2R,4R)-4-Methoxy-2-methylpyrrolidine

Cat. No.: B12951478
M. Wt: 115.17 g/mol
InChI Key: NEISDEAQLMENHN-PHDIDXHHSA-N
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Description

(2R,4R)-4-Methoxy-2-methylpyrrolidine is a chiral compound with significant interest in various scientific fields. It is a pyrrolidine derivative, characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position. The compound’s stereochemistry is defined by the (2R,4R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-Methoxy-2-methylpyrrolidine typically involves several steps, starting from readily available starting materials. One common method involves the selective esterification of L-aspartic acid to obtain L-aspartic acid-4-alkyl ester hydrochlorate. This intermediate undergoes a series of reactions, including intramolecular ring closing and decarboxylation, to form the desired pyrrolidine ring structure. The final steps involve selective carbonyl reduction and nucleophilic substitution to introduce the methoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process emphasizes high yield, cost-effectiveness, and environmental friendliness. Key steps include the use of efficient catalysts and reaction conditions that minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-Methoxy-2-methylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can produce various substituted pyrrolidines .

Scientific Research Applications

(2R,4R)-4-Methoxy-2-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4R)-4-Methoxy-2-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may act as an agonist or inhibitor, modulating the activity of its targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2R,4R)-4-Methyl-2-pipecolic acid
  • (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate
  • (2R,4R)-Rose oxide

Uniqueness

(2R,4R)-4-Methoxy-2-methylpyrrolidine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(2R,4R)-4-methoxy-2-methylpyrrolidine

InChI

InChI=1S/C6H13NO/c1-5-3-6(8-2)4-7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1

InChI Key

NEISDEAQLMENHN-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CN1)OC

Canonical SMILES

CC1CC(CN1)OC

Origin of Product

United States

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